molecular formula C19H27N3O4S B7709776 N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B7709776
M. Wt: 393.5 g/mol
InChI Key: UWBUOCVSVBYNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide, also known as CYC116, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of CDKs and the PI3K/Akt/mTOR pathway in cancer cell growth and survival. One limitation of using this compound is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in a given tumor.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that include this compound and other targeted therapies. Another area of interest is the investigation of this compound in combination with immunotherapy, which has shown promise in the treatment of certain types of cancer. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical trials.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves several steps, including the reaction of tert-butylamine with 4-methoxybenzenesulfonyl chloride to form N-(tert-butyl)-4-methoxybenzenesulfonamide. This compound is then reacted with 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N-(tert-butyl)-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models of cancer.

Properties

IUPAC Name

N-tert-butyl-3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-19(2,3)22-27(23,24)14-10-11-16(25-4)15(12-14)17-20-18(26-21-17)13-8-6-5-7-9-13/h10-13,22H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBUOCVSVBYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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